Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-” is an organic compound with the molecular formula C13H8Cl2O2S . It contains a total of 26 atoms, including 8 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . The molecule contains a total of 27 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
“Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-” is a crystalline, colorless solid . It has a molecular weight of 299.2 g/mol.Wissenschaftliche Forschungsanwendungen
Gut Function Regulation
Benzoic acid, recognized for its antibacterial and antifungal properties, has been widely used in food and feed as a preservative. Research has shown that appropriate levels of benzoic acid can enhance gut functions, including digestion, absorption, and barrier functions, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health through altered redox status. This insight primarily comes from studies using piglets and porcine intestinal epithelial cells as models, underlining the similarity in gut physiology between humans and pigs (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetic Analysis
The pharmacokinetic analysis of benzoic acid, especially in relation to dietary exposures, has been investigated across various species, including rats, guinea pigs, and humans. Studies have designed physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations among these species. Such research aids in reducing the pharmacokinetic component of interspecies uncertainty factors associated with the acceptable daily intake for assessing dietary exposures to benzoates (Hoffman & Hanneman, 2017).
Novel Salicylic Acid Derivatives
A novel salicylic acid derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential substitute for acetylsalicylic acid (ASA) due to its preliminary assessment results on COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities. This compound shows promise for new drug development, highlighting the ongoing search for safer and more effective therapeutic options (Tjahjono et al., 2022).
Antituberculosis Activity
The antituberculosis activity of organotin complexes, including those of benzoic acid derivatives, has been scrutinized, showing significant potential. These studies suggest that the structural diversity of the organotin moiety and the nature of the ligand environment substantially influence the antituberculosis activity, offering a pathway to developing new therapeutic agents against tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Antioxidant and Anti-inflammatory Agents
Research focused on developing alternative antioxidant and anti-inflammatory agents has explored benzofused thiazole derivatives. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating their potential as therapeutic agents. The study underlines the importance of synthesizing and testing novel compounds for health applications (Raut et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZKZSGKUQNIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483466 |
Source
|
Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50900-45-3 |
Source
|
Record name | Benzoic acid, 2-[(3,4-dichlorophenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.